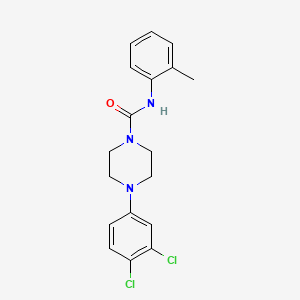
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (hereafter referred to as DCMPPC) is an organic compound with a wide range of applications in scientific research. DCMPPC is a member of the piperazine family of compounds, which are used as agonists and antagonists in a variety of biochemical and physiological processes. DCMPPC has been studied extensively in the laboratory setting, and its unique properties make it an attractive option for a variety of research applications.
Applications De Recherche Scientifique
DCMPPC has been used in a variety of scientific research applications. It has been used as an agonist in studies of the effects of the neurotransmitter dopamine on behavior, as well as in studies of the effects of the neurotransmitter serotonin on behavior. It has also been used as an antagonist in studies of the effects of the hormone oxytocin on behavior. Additionally, DCMPPC has been used in studies of the effects of the hormone melatonin on behavior.
Mécanisme D'action
DCMPPC acts as an agonist or antagonist of various neurotransmitters and hormones in the body. When acting as an agonist, it binds to the receptor site of the neurotransmitter or hormone and activates the receptor, leading to the desired physiological or biochemical effect. When acting as an antagonist, it binds to the receptor site of the neurotransmitter or hormone and blocks the receptor, preventing the desired physiological or biochemical effect.
Biochemical and Physiological Effects
When acting as an agonist, DCMPPC can have a variety of biochemical and physiological effects. It can increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness, improved mood, and improved cognitive performance. It can also increase the activity of certain hormones, such as oxytocin and melatonin, which can lead to increased social bonding, improved sleep, and improved immune system function. When acting as an antagonist, DCMPPC can have the opposite effects, blocking the activity of certain neurotransmitters and hormones and leading to decreased alertness, decreased social bonding, and decreased immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
DCMPPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. Additionally, it can be used in a wide variety of experiments, as it can act as both an agonist and an antagonist. However, there are also some limitations to using DCMPPC in laboratory experiments. It can be toxic in high concentrations, and it can interact with other compounds, leading to unpredictable results.
Orientations Futures
Future research on DCMPPC could focus on its potential therapeutic applications. For example, it could be studied as a potential treatment for depression, anxiety, and other mental health disorders. Additionally, it could be studied as a potential treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, it could be studied as a potential treatment for various immune system disorders, such as autoimmune diseases and allergies.
Méthodes De Synthèse
The synthesis of DCMPPC is relatively straightforward, and can be accomplished in a few steps. The first step is to prepare the starting materials, which include 3,4-dichlorophenyl-N-(2-methylphenyl)piperazine (DCMP) and 1-carboxamide (CAM). The second step is to react the two starting materials together in a reaction vessel, using a condensation reaction. The reaction is typically carried out in an aqueous solution, and yields DCMPPC as the desired product.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-4-2-3-5-17(13)21-18(24)23-10-8-22(9-11-23)14-6-7-15(19)16(20)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVLOFBKWTQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


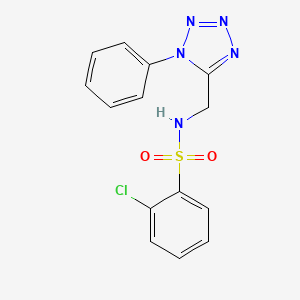

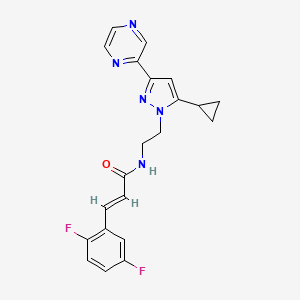

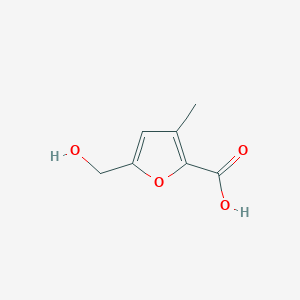
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)


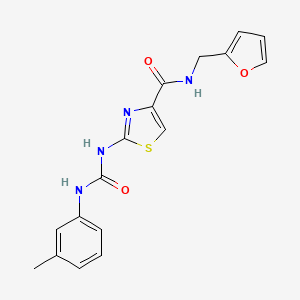
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide](/img/structure/B2848133.png)
![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
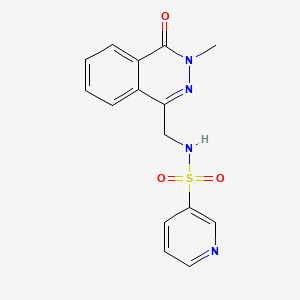
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)